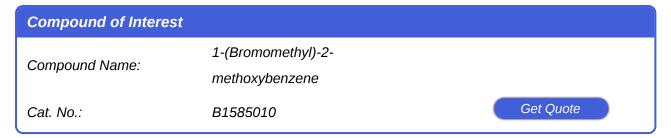


# In-Depth Technical Guide: 1-(Bromomethyl)-2methoxybenzene

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural information, synthesis, and characterization of **1-(Bromomethyl)-2-methoxybenzene** (CAS No. 52289-93-7), a key organic building block. This versatile reagent is frequently utilized in the synthesis of more complex molecular architectures, including pharmaceutical intermediates. Its utility stems from the reactive bromomethyl group, which serves as an effective electrophile for introducing the 2-methoxybenzyl moiety into various molecules.

## **Core Structural and Physical Data**

**1-(Bromomethyl)-2-methoxybenzene**, also known as 2-methoxybenzyl bromide, is a white solid at standard temperature and pressure.[1] The quantitative physical and chemical properties are summarized below for quick reference.



Property	Value	Citations
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrO	[2]
Molecular Weight	201.06 g/mol	
CAS Number	52289-93-7	[2]
Melting Point	47-50 °C	[3]
Boiling Point	228 °C @ 760 mmHg118 °C @ 18 mmHg	[3][4]
Density	1.406 g/cm <sup>3</sup>	[3]
Flash Point	90 °C	[3]
InChI Key	WAUNFWSVXRPCDQ- UHFFFAOYSA-N	[2]

## **Spectroscopic and Characterization Data**

Detailed spectroscopic analysis is crucial for the verification of the structure and purity of **1- (Bromomethyl)-2-methoxybenzene**. While experimentally published spectra are not consistently available in public databases, the following tables outline the predicted and expected data based on the compound's structure and analysis of close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Predicted Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment
¹H NMR	7.27-7.34	Multiplet	2H	Ar-H
6.87-6.95	Multiplet	2H	Ar-H	_
4.58	Singlet	2H	-CH₂Br	_
3.90	Singlet	3H	-OCH₃	

Solvent: CDCl3



### Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present. The data below is based on the analysis of the structurally similar compound, 1-bromo-2-(methoxymethyl)benzene.[5]

Wavenumber (cm <sup>-1</sup> )	Tentative Assignment	Functional Group
~3060	C-H stretch	Aromatic
~2950, ~2840	C-H stretch	Aliphatic (CH2, CH3)
~1590, ~1490	C=C stretch	Aromatic ring
~1250	C-O-C stretch	Aryl-alkyl ether
~750	C-H out-of-plane bend	ortho-disubstituted benzene
~650	C-Br stretch	Alkyl bromide

### Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to fragment in a characteristic manner. The presence of bromine, with its two major isotopes (<sup>79</sup>Br and <sup>81</sup>Br) in a nearly 1:1 ratio, will result in distinctive M and M+2 isotope patterns for bromine-containing fragments.[6]

m/z (Mass-to-Charge Ratio)	Predicted Fragment Ion	Description of Fragmentation
200/202	[C <sub>8</sub> H <sub>9</sub> BrO] <sup>+</sup>	Molecular Ion (M+)
121	[C <sub>8</sub> H <sub>9</sub> O] <sup>+</sup>	Loss of Bromine radical (•Br) to form the 2-methoxybenzyl cation
91	[C7H7] <sup>+</sup>	Loss of CO from the 2- methoxybenzyl cation, rearrangement to tropylium ion

# **Experimental Protocols**

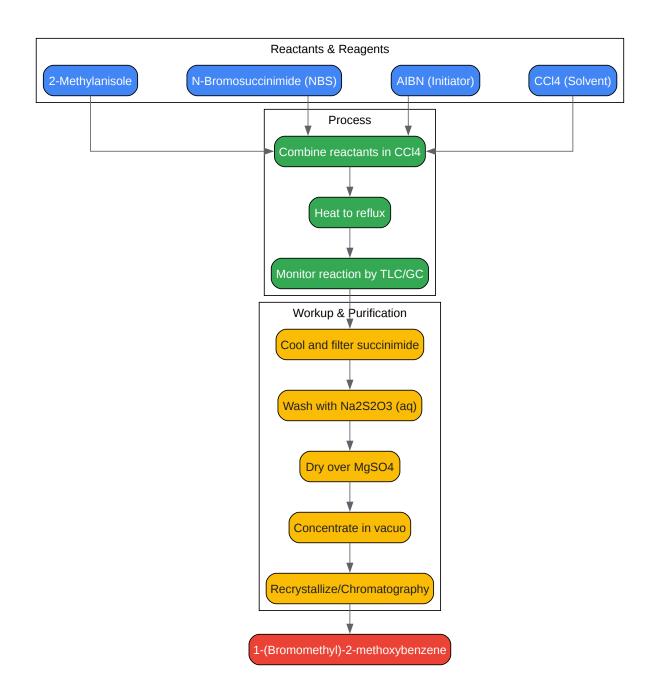


Detailed and reproducible experimental methods are essential for the synthesis and characterization of **1-(Bromomethyl)-2-methoxybenzene**.

## Synthesis: Benzylic Bromination of 2-Methylanisole

The most common and direct route to **1-(Bromomethyl)-2-methoxybenzene** is the free-radical bromination of the benzylic methyl group of 2-methylanisole using N-Bromosuccinimide (NBS).





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Caption: Workflow for the synthesis of **1-(Bromomethyl)-2-methoxybenzene**.



#### Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methylanisole (1.0 eq.) in a non-polar solvent such as carbon tetrachloride (CCl<sub>4</sub>) or 1,2-dichlorobenzene.[7][8] Note: Solvents like acetonitrile may promote undesired aromatic ring bromination.[9]
- Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN, 0.02-0.04 eq.).[8]
- Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl<sub>4</sub>). The reaction can be initiated by irradiation with a UV or a standard incandescent lamp to facilitate the homolytic cleavage of the initiator.[7]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
   Chromatography (GC) until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will
  precipitate and can be removed by filtration.
- Purification: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
   Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure.
- Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) or by flash column chromatography on silica gel to yield the pure **1-(Bromomethyl)-2-methoxybenzene**.

### **Characterization Protocols**

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) in a standard 5 mm NMR tube.



- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C spectra on a 400 MHz or higher field NMR spectrometer.
- Analysis: Process the spectra to identify chemical shifts (referenced to residual solvent signals), integration values, and coupling constants to confirm the structure.

#### Infrared (IR) Spectroscopy

- Sample Preparation: As the compound is a solid, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum over a range of 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.[5]
- Analysis: Identify the characteristic absorption peaks corresponding to the functional groups present in the molecule.

### Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount (~0.1 mg) of the sample in a volatile solvent like dichloromethane or methanol.[6]
- Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or a GC inlet, using Electron Ionization (EI) at 70 eV.
- Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M+) and key fragment ions. Pay close attention to the isotopic pattern for bromine-containing fragments to confirm their composition.[6]

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